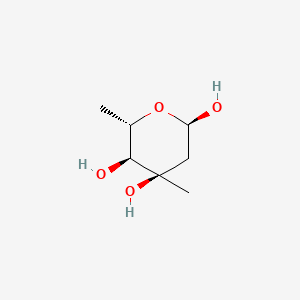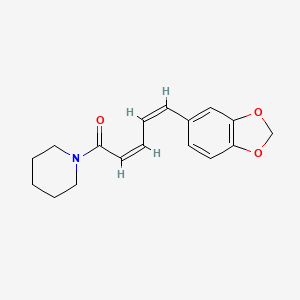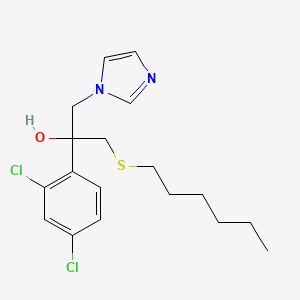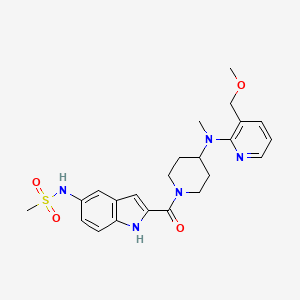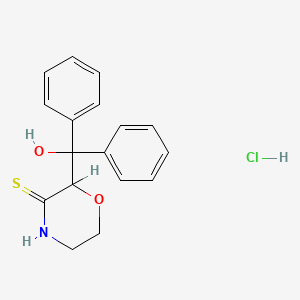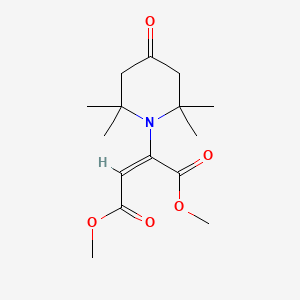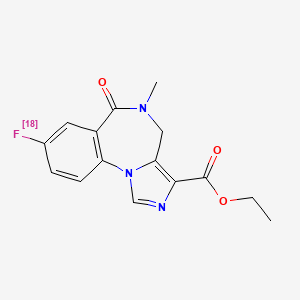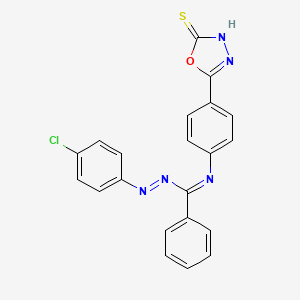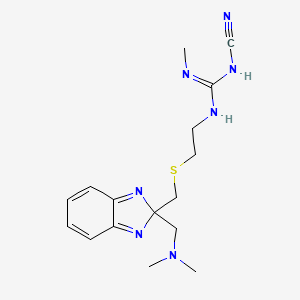
N-Cyano-N'-methyl-N''-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole ring, a cyano group, and a guanidine moiety. These structural features contribute to its reactivity and functionality in different chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine typically involves a multi-step processThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, a two-step process has been developed that allows for the preparation of N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine using less costly and more reactive substances . This process can be carried out in a single pot, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine involves its interaction with specific molecular targets. For instance, as a histamine H2-receptor antagonist, it inhibits the binding of histamine to its receptor, thereby reducing gastric acid secretion . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cimetidine: A well-known histamine H2-receptor antagonist with a similar structure.
Ranitidine: Another histamine H2-receptor antagonist with a different structure but similar function.
Famotidine: A more potent histamine H2-receptor antagonist with a different chemical structure.
Uniqueness
N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine is unique due to its specific structural features, such as the benzimidazole ring and the cyano group. These features contribute to its distinct reactivity and functionality compared to other similar compounds .
Properties
CAS No. |
92715-31-6 |
|---|---|
Molecular Formula |
C16H23N7S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-cyano-3-[2-[[2-[(dimethylamino)methyl]benzimidazol-2-yl]methylsulfanyl]ethyl]-2-methylguanidine |
InChI |
InChI=1S/C16H23N7S/c1-18-15(20-12-17)19-8-9-24-11-16(10-23(2)3)21-13-6-4-5-7-14(13)22-16/h4-7H,8-11H2,1-3H3,(H2,18,19,20) |
InChI Key |
XXPKICOZMLCSSM-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NCCSCC1(N=C2C=CC=CC2=N1)CN(C)C)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


